4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound classified under the category of benzoxazepines. This compound is characterized by a unique molecular structure that integrates a benzamide moiety with a benzoxazepine ring system. Its chemical formula is , and it has a molecular weight of approximately 358.82 g/mol . The compound is noted for its potential biological activity and is of interest in various scientific fields.
The synthesis of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves several steps starting from readily available precursors. A common synthetic route includes:
Industrial production may utilize advanced techniques such as continuous flow synthesis and optimized catalyst systems to enhance efficiency and scalability of the synthesis process .
The molecular structure of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide features:
The compound's structural representation can be described using SMILES notation: Clc1ccc(cc1)C(=O)Nc1ccc2c(c1)OCC(C(=O)N2C)(C)C. The InChI representation is: InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) .
The compound can undergo various chemical reactions including:
Common reagents for these reactions include:
Substitution reactions may utilize nucleophiles such as amines or thiols under suitable conditions .
The mechanism of action for 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is primarily linked to its structural features that allow it to interact with specific biological targets. This may involve:
Key physical properties include:
Relevant chemical properties include:
The compound has been characterized using various analytical techniques including NMR and mass spectrometry to confirm its structure and purity .
4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several applications in scientific research:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5